molecular formula C34H35N3O6 B11967476 bis(2-methoxyethyl) 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate

bis(2-methoxyethyl) 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11967476
M. Wt: 581.7 g/mol
InChI Key: BPPNWYDRWAZJMG-UHFFFAOYSA-N
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Description

Bis(2-methoxyethyl) 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with a unique structure that includes a pyridine ring, a pyrazole ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-methoxyethyl) 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Bis(2-methoxyethyl) 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Bis(2-methoxyethyl) 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of bis(2-methoxyethyl) 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of pyridine and pyrazole rings with various substituents. Examples include:

Uniqueness

The uniqueness of bis(2-methoxyethyl) 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C34H35N3O6

Molecular Weight

581.7 g/mol

IUPAC Name

bis(2-methoxyethyl) 2,6-dimethyl-4-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C34H35N3O6/c1-22-29(33(38)42-18-16-40-3)31(30(23(2)35-22)34(39)43-19-17-41-4)28-21-37(27-12-6-5-7-13-27)36-32(28)26-15-14-24-10-8-9-11-25(24)20-26/h5-15,20-21,31,35H,16-19H2,1-4H3

InChI Key

BPPNWYDRWAZJMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCOC)C2=CN(N=C2C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5)C(=O)OCCOC

Origin of Product

United States

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